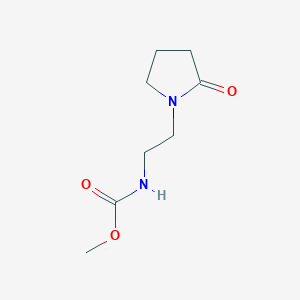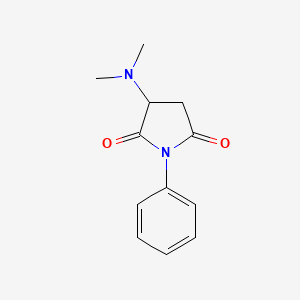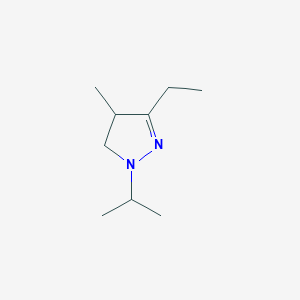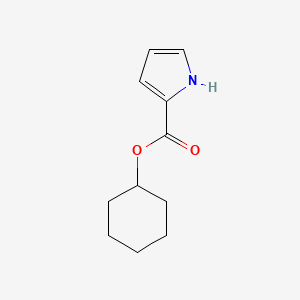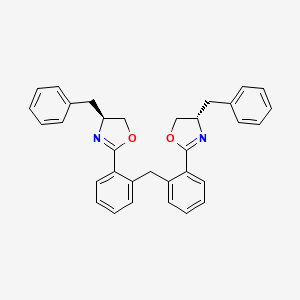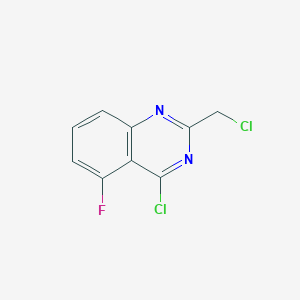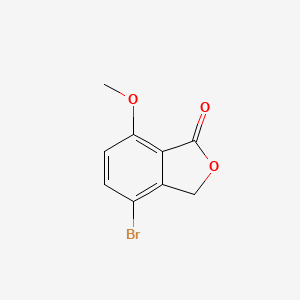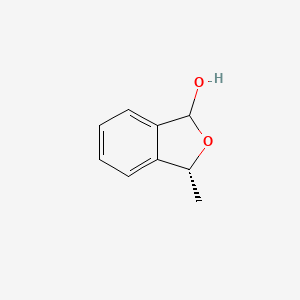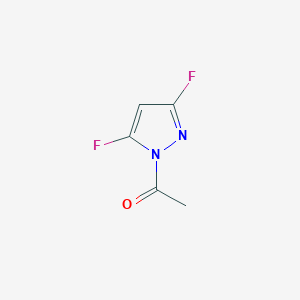
1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone is a fluorinated organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Méthodes De Préparation
The synthesis of 1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 3,5-difluoropyrazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
3,5-Difluoropyrazole+Ethanoyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone: This compound lacks the fluorine atoms, resulting in different chemical and biological properties.
1-(3,5-Dinitro-1H-pyrazol-1-yl)ethanone: The presence of nitro groups significantly alters the compound’s reactivity and applications.
1-(3,5-Difluoro-1H-pyrazol-4-yl)ethanone: The position of the fluorine atoms affects the compound’s chemical behavior and interactions.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct properties and applications.
Propriétés
Numéro CAS |
73311-18-9 |
|---|---|
Formule moléculaire |
C5H4F2N2O |
Poids moléculaire |
146.09 g/mol |
Nom IUPAC |
1-(3,5-difluoropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H4F2N2O/c1-3(10)9-5(7)2-4(6)8-9/h2H,1H3 |
Clé InChI |
JLJUVSKGDNPGFV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=CC(=N1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


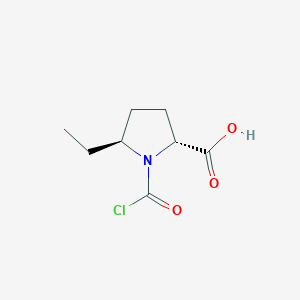
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)

![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
